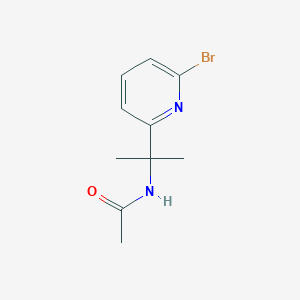

N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide

Description

N-(2-(6-Bromopyridin-2-yl)propan-2-yl)acetamide is a brominated pyridine derivative with an acetamide functional group. Its structure features a 6-bromo-substituted pyridine ring attached to a propan-2-yl moiety, which is further linked to an acetamide group. This compound is of interest in medicinal and synthetic chemistry due to the versatility of brominated pyridines as intermediates for coupling reactions and receptor synthesis .

Properties

IUPAC Name |

N-[2-(6-bromopyridin-2-yl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-7(14)13-10(2,3)8-5-4-6-9(11)12-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQGAEADEVETQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide is a chemical reagent used in the synthesis of diarylureas. Diarylureas are known to act as allosteric modulators. Allosteric modulators are substances that indirectly influence (either inhibit or activate) the effects of a primary ligand that directly activates or deactivates the function of a target protein.

Biological Activity

N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 257.13 g/mol

- CAS Number : 776297-29-1

- Boiling Point : Approximately 390.8 °C

The biological activity of this compound is attributed to its interaction with various molecular targets, which may include receptors and enzymes. The presence of the bromopyridine moiety allows for specific binding interactions that can modulate biological pathways, potentially influencing processes such as inflammation and cell proliferation .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit bacterial growth, suggesting a potential application in treating infections.

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to suppress pro-inflammatory cytokines in various cellular models, indicating a potential role in managing inflammatory diseases .

Antiproliferative Effects

In vitro studies have assessed the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown moderate to significant activity against leukemia cells (K562), with IC50 values indicating effective inhibition of cell growth compared to standard treatments like Imatinib .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HT-22 and BV-2 cell lines, revealing that it reduced cell viability in a dose-dependent manner. The IC50 values were comparable to those of established anticancer agents, indicating its potential as a therapeutic candidate for cancer treatment .

- Inflammation Model : In a lipopolysaccharide-induced inflammation model using microglial BV-2 cells, this compound significantly decreased nitric oxide production, highlighting its anti-inflammatory capabilities .

- Comparative Analysis : A comparative study involving structurally similar compounds demonstrated that this compound exhibited superior activity against certain cancer cell lines compared to other derivatives, suggesting that the bromine substituent enhances its biological efficacy .

Table 1: Antiproliferative Activity of this compound

Table 2: Anti-inflammatory Effects in BV-2 Cells

Scientific Research Applications

Medicinal Chemistry

N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide serves as a pivotal building block in the synthesis of pharmaceutical compounds. Its structural features facilitate the development of drugs targeting various diseases.

Potential Therapeutic Areas :

- Anti-inflammatory Agents : The compound has shown promise in inhibiting pathways associated with inflammation.

- Anticancer Activity : Preliminary studies suggest its derivatives may have anticancer properties, particularly against specific cancer cell lines.

Materials Science

This compound is utilized in developing novel materials with unique electronic and optical properties. Its brominated pyridine structure allows for modifications that enhance material characteristics, making it valuable in organic electronics and photonic applications.

Biological Studies

This compound is involved in enzyme inhibition studies and receptor modulation research, contributing to a deeper understanding of biochemical pathways.

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study identified this compound as a potential candidate against Mycobacterium tuberculosis. The compound exhibited significant inhibition rates with minimum inhibitory concentration (MIC) values below 10 µM. Structure-activity relationship (SAR) studies indicated that modifications at the bromine position could enhance potency while maintaining low cytotoxicity.

| Modification | Effect on Activity |

|---|---|

| Bromine Position | Enhanced potency against M. tuberculosis |

| Acetamide Variations | Altered receptor binding affinity |

Case Study 2: P2Y14 Receptor Antagonism

In research focused on inflammatory diseases, derivatives of this compound were synthesized to evaluate their antagonistic effects on the P2Y14 receptor. The most potent derivative demonstrated an IC50 of 0.6 nM, indicating strong binding affinity and selectivity. This compound effectively reduced inflammatory markers in animal models of gouty arthritis.

Case Study 3: GSK-3β Inhibition

Research highlighted the compound's ability to inhibit GSK-3β with an IC50 value reported at 8 nM. This inhibition is crucial for developing treatments for conditions linked to tau pathology in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromine substituent and variations in the acetamide group can significantly influence the biological activity of this compound.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects: Bromine at position 6 (as in the target compound) enhances electrophilic reactivity compared to chlorine or amino groups, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Pharmacological Targets: Structural variations dictate target specificity. For instance, TRPA1 blockers (e.g., HC-030031) require purinone moieties, while FPR agonists depend on pyridazinone cores .

Preparation Methods

Organolithium Method Using n-Butyllithium and Acetone

-

- 2,6-Dibromopyridine (starting material)

- n-Butyllithium (1.6 M in hexane)

- Tetrahydrofuran (THF) as solvent

- Acetone as electrophile

- Low temperature (-76 °C to room temperature)

Procedure:

A solution of n-butyllithium is cooled to -76 °C, followed by slow addition of 2,6-dibromopyridine in THF to form the lithiated intermediate. After stirring, acetone is added at low temperature to effect nucleophilic addition, producing the tertiary alcohol. The reaction mixture is then warmed to room temperature, quenched with ammonium chloride solution, and extracted with dichloromethane. Purification is achieved by silica gel chromatography.-

- Yield: Approximately 94–98%

- Product: Light yellow clear liquid

- Analytical Data:

- $$ ^1H $$ NMR (CDCl3): 7.52–7.59 ppm (multiplet, 1H), 7.33–7.40 ppm (multiplet, 2H), 4.05 ppm (broad singlet, 1H, OH), 1.55 ppm (singlet, 6H)

- MS (M+H)+: 216, 218 (due to bromine isotopes)

This method is noted for its high yield and reproducibility, making it a preferred route for preparing the key intermediate.

Grignard Reaction Using Methylmagnesium Bromide

-

- 1-(6-bromopyridin-2-yl)ethanone (starting ketone)

- Methylmagnesium bromide (3.0 M in THF)

- Anhydrous THF as solvent

- Temperature: 0 °C to room temperature

- Reaction time: 3 to 16 hours

Procedure:

Methylmagnesium bromide is added dropwise to a cooled solution of the ketone in THF. After stirring at room temperature for up to 16 hours, the reaction is quenched with water, extracted with ethyl acetate, and dried. The crude tertiary alcohol is obtained without further purification for subsequent steps.-

- Yield: Up to 98%

- Product: Pale yellow liquid

- Analytical Data:

- $$ ^1H $$ NMR (CDCl3): 1.55 ppm (s, 6H), 4.07 ppm (s, 1H), aromatic protons between 6.59–7.55 ppm

- MS (M+H)+: 216

This Grignard approach is a robust alternative to the organolithium route, offering excellent yields and straightforward operation.

Conversion to this compound

Acetylation of the Amine Derivative

Starting Material:

The key intermediate for acetamide formation is typically the corresponding amine, which can be derived from the alcohol or directly purchased as 2-amino-6-bromopyridine.-

- Acetic anhydride as the acetylating agent

- Solvent: Usually an inert solvent or neat conditions

- Temperature: Ambient or slightly elevated temperature

Procedure:

Acetic anhydride is added to a solution of 2-amino-6-bromopyridine or its derivative. The reaction proceeds to form the acetamide via nucleophilic acyl substitution. The product is isolated by standard work-up procedures such as aqueous quenching, extraction, and purification.

Summary Table of Preparation Methods

Research Findings and Notes

- The organolithium method provides excellent control over regioselectivity and yields but requires careful temperature control and inert atmosphere handling due to the sensitivity of n-butyllithium reagents.

- The Grignard reaction is operationally simpler and uses more readily available reagents, making it suitable for scale-up.

- The acetylation step is a classical and reliable method for amide formation, with acetic anhydride being the reagent of choice due to its efficiency and mild reaction conditions.

- Analytical data such as $$ ^1H $$ NMR and mass spectrometry consistently confirm the structure and purity of intermediates and final products.

- Purification typically involves standard extraction, drying, and silica gel chromatography, ensuring high purity for subsequent applications.

Q & A

Q. What are the established synthetic routes for N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions starting with bromopyridine derivatives. Key steps include:

- Bromination : Introducing bromine at the 6-position of pyridine via electrophilic substitution.

- Alkylation : Reacting with propan-2-yl groups under basic conditions (e.g., K₂CO₃ in DMF).

- Acetylation : Introducing the acetamide moiety using acetyl chloride or acetic anhydride.

Optimization factors :- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity for alkylation.

- Temperature : Controlled heating (60–80°C) improves reaction kinetics without side-product formation.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

Characterization via HPLC and ¹H/¹³C NMR is critical for yield assessment .

Q. What spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., pyridine protons at δ 7.5–8.5 ppm, acetamide methyl at δ 2.1 ppm).

- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and brominated pyridine carbons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 285.03).

- Infrared (IR) Spectroscopy : Detects C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- X-ray Crystallography : Resolves 3D conformation and bond angles (critical for bromine positioning) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction mechanisms of this compound with biological targets?

Answer:

- Target Selection : Prioritize receptors (e.g., kinases, GPCRs) based on structural homology to bromopyridine-binding proteins.

- Docking Workflow :

- Protein Preparation : Remove water molecules and add hydrogens using tools like AutoDock Tools.

- Grid Generation : Focus on active sites (e.g., ATP-binding pockets for kinase inhibition studies).

- Scoring Functions : Analyze binding affinities (ΔG) and hydrogen-bond interactions (e.g., bromine’s halogen bonding).

- Validation : Compare docking poses with co-crystallized ligands (PDB: 2HZI) and validate via MD simulations .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its reactivity?

Answer:

- DFT vs. Experimental Discrepancies :

- Solvent Effects : Include implicit solvation models (e.g., PCM) in DFT calculations to match experimental solvent environments.

- Conformational Sampling : Use molecular dynamics (MD) to explore low-energy conformers missed in static DFT.

- Kinetic vs. Thermodynamic Control :

- Time-Resolved Spectroscopy : Monitor intermediate formation (e.g., bromine migration) via stopped-flow UV-Vis.

- Activation Energy Barriers : Calculate using Arrhenius plots from temperature-dependent reaction studies .

Q. How does the bromine substituent influence the compound's electronic properties and pharmacological activity?

Answer:

- Electronic Effects :

- Hammett Parameters : Bromine’s σₚ⁺ value (+0.25) increases pyridine ring electron-withdrawing character, stabilizing negative charges.

- Electrostatic Potential Maps : Bromine creates a σ-hole for halogen bonding (critical for target binding).

- Pharmacological Impact :

- Bioavailability : Bromine’s lipophilicity (LogP +0.94) enhances membrane permeability.

- Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 inhibition (CYP3A4 IC₅₀ = 12 µM).

- Structure-Activity Relationship (SAR) : Bromine removal reduces kinase inhibition potency by ~50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.